molecular formula C12H7Cl3 B1584070 3,4',5-Trichlorobiphenyl CAS No. 38444-88-1

3,4',5-Trichlorobiphenyl

Cat. No.: B1584070
CAS No.: 38444-88-1
M. Wt: 257.5 g/mol
InChI Key: SYSBNFJJSJLZMM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 3,4’,5-Trichlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Biochemical Pathways

3,4’,5-Trichlorobiphenyl mediates biochemical and toxic effects of halogenated aromatic hydrocarbons . It is involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues . The compound also affects the biodegradation pathway of PCBs, involving enzymes such as biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC) and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) .

Pharmacokinetics

It is known that the compound is highly hydrophobic, which suggests that it may have low water solubility and high lipid solubility . This could affect its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to bioaccumulation .

Result of Action

The molecular and cellular effects of 3,4’,5-Trichlorobiphenyl’s action include disruption of cell function through alteration of gene transcription and regulation of the circadian clock . It can also cause harmful health effects due to its potential to bioaccumulate .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,4’,5-Trichlorobiphenyl. For instance, its stability in harsh environmental conditions and low reactivity allow it to persist in the environment . Furthermore, its hydrophobic nature can influence its distribution in the environment and its bioavailability .

Biochemical Analysis

Biochemical Properties

3,4’,5-Trichlorobiphenyl interacts with various biomolecules, including enzymes and proteins. For instance, it has been found to interact with the estrogen receptor, a nuclear hormone receptor involved in the regulation of eukaryotic gene expression . The nature of these interactions is complex and can affect cellular proliferation and differentiation .

Cellular Effects

The effects of 3,4’,5-Trichlorobiphenyl on cells are diverse and significant. It has been found to accumulate in the membrane of cells . This accumulation can disrupt normal cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 3,4’,5-Trichlorobiphenyl exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, it has been found to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4’,5-Trichlorobiphenyl can change over time. For instance, it has been found that the rate of dechlorination of a similar compound, 2,3,4,5-tetrachlorobiphenyl, by an organohalide respiring bacterium, Dehalobium chlorocoercia DF-1, was measured over an environmentally relevant range . This suggests that 3,4’,5-Trichlorobiphenyl may also exhibit temporal changes in its effects on cellular function.

Dosage Effects in Animal Models

The effects of 3,4’,5-Trichlorobiphenyl can vary with different dosages in animal models. Specific studies detailing the dosage effects of 3,4’,5-Trichlorobiphenyl in animal models are currently limited .

Metabolic Pathways

3,4’,5-Trichlorobiphenyl is involved in various metabolic pathways. It has been found that as chlorination substitution in the biphenyl ring increases, the microbial degradation rate decreases . This suggests that 3,4’,5-Trichlorobiphenyl may interact with various enzymes and cofactors in these pathways .

Transport and Distribution

3,4’,5-Trichlorobiphenyl is transported and distributed within cells and tissues. Specific studies detailing the transport and distribution of 3,4’,5-Trichlorobiphenyl are currently limited .

Properties

IUPAC Name

1,3-dichloro-5-(4-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSBNFJJSJLZMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40865913
Record name 3,4',5-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40865913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38444-88-1
Record name 3,4′,5-Trichlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38444-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4',5-Trichlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4',5-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40865913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4',5-TRICHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P695727OP2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the spatial arrangement of 3,4′,5-Trichlorobiphenyl-4-yl 2,2,2-trichloroethyl sulfate in its crystal form?

A1: The crystal structure of 3,4′,5-Trichlorobiphenyl-4-yl 2,2,2-trichloroethyl sulfate is characterized by a twinning phenomenon, where the crystal is composed of two components related by inversion. These components are present in unequal proportions of 0.85(3):0.15(3) []. Additionally, the asymmetric unit, the smallest repeating unit in the crystal lattice, contains two independent molecules. Interestingly, these molecules are related by a pseudo-inversion center [].

Q2: How does the structure of 3,4′,5-Trichlorobiphenyl-4-yl 2,2,2-trichloroethyl sulfate compare to similar compounds?

A2: The Car—O and ester S—O bond lengths in 3,4′,5-Trichlorobiphenyl-4-yl 2,2,2-trichloroethyl sulfate are comparable to those found in 2,3,5,5-trichlorobiphenyl-4-yl 2,2,2-trichloroethyl sulfate []. This suggests structural similarities between the two compounds. The dihedral angles between the benzene rings in the two independent molecules of 3,4′,5-Trichlorobiphenyl-4-yl 2,2,2-trichloroethyl sulfate are 37.8(2) and 35.0(2)°, providing insights into the conformation of the biphenyl moiety [].

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